molecular formula C7H4BrIO2 B3230317 5-Bromo-4-iodo-1,3-benzodioxole CAS No. 1300118-10-8

5-Bromo-4-iodo-1,3-benzodioxole

Cat. No. B3230317
CAS RN: 1300118-10-8
M. Wt: 326.91 g/mol
InChI Key: MTIAJPVXZKADMH-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-1,3-benzodioxole is a chemical compound with the molecular formula C7H4BrIO2 . It has a molecular weight of 326.92 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole core with bromine and iodine substituents . The exact positions of these substituents can be inferred from the name of the compound, with the bromine at the 5-position and the iodine at the 4-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Halogen Migration in Organic Synthesis

Research by Gorecka, Leroux, and Schlosser (2004) demonstrated the utility of bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, facilitated by protecting the 7-position with a trialkylsilyl group. This process enabled the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole 4-iodo-derivatives, showcasing a method for structural elaboration in organic compounds (Gorecka, Leroux, & Schlosser, 2004).

Oxidation of Alcohols to Ketones

Iinuma, Moriyama, and Togo (2014) explored the oxidation of alcohols to aldehydes and ketones using 1-acetoxy-1,2-benziodoxole-3(1H)-one derivatives, including a bromo derivative. These reagents offer an efficient and reusable method for alcohol oxidation, highlighting their potential in synthetic organic chemistry (Iinuma, Moriyama, & Togo, 2014).

Atropisomeric Bisphosphines Synthesis

Another study by Leroux, Gorecka, and Schlosser (2004) focused on the synthesis of atropisomeric bisphosphines from 2,2-difluoro-1,3-benzodioxole and its 5-bromo derivative. These compounds exhibit promising properties as ligands for enantioselective catalysts, indicating their potential application in asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).

Novel Troponoid Synthesis

Research by Li, Sun, and Gao (2012) described the synthesis of novel bromo- and arylazo-substituted troponoid compounds containing a 1,3-benzodioxole system. These compounds were synthesized through direct bromination and azo-coupling reactions, demonstrating the versatility of bromo-derivatives in constructing complex organic molecules (Li, Sun, & Gao, 2012).

Anticancer and Antibacterial Agents

Gupta et al. (2016) conducted a study on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, investigating their potential as anticancer, DNA binding, and antibacterial agents. This research underscores the relevance of benzodioxole derivatives in medicinal chemistry and their promising biological activities (Gupta et al., 2016).

Safety and Hazards

The safety information available indicates that 5-Bromo-4-iodo-1,3-benzodioxole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-bromo-4-iodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIAJPVXZKADMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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